Cas no 7466-32-2 (Benzothiazole,6-chloro-2-phenyl-)

Benzothiazole,6-chloro-2-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzothiazole,6-chloro-2-phenyl-
- 6-chloro-2-phenyl-1,3-benzothiazole
- 2-Phenyl-6-chlor-benzthiazol
- 6-Chlor-2-phenyl-benzothiazol
- 6-Chlor-2-phenyl-benzthiazol
- 6-chloro-2-phenylbenzo[d]thiazole
- 6-chloro-2-phenylbenzothiazole
- 6-chloro-2-phenyl-benzothiazole
- AC1L827P
- chloro-phenyl-benzothiazole
- NSC402599
- STL377222
- SureCN2136232
- AKOS025248647
- AK-830/13217025
- 7466-32-2
- SCHEMBL2136232
- NSC-402599
- DTXSID90322980
-
- Inchi: InChI=1S/C13H8ClNS/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H
- InChI Key: KULZCMVYWXLXLC-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Cl
Computed Properties
- Exact Mass: 245.00674
- Monoisotopic Mass: 245.0065981g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1Ų
- XLogP3: 4.9
Experimental Properties
- PSA: 12.89
- LogP: 4.61670
Benzothiazole,6-chloro-2-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ10894-50mg |
6-chloro-2-phenyl-1,3-benzothiazole |
7466-32-2 | 95% | 50mg |
$268.00 | 2024-04-19 | |
A2B Chem LLC | AJ10894-100mg |
6-chloro-2-phenyl-1,3-benzothiazole |
7466-32-2 | 95% | 100mg |
$298.00 | 2024-04-19 | |
A2B Chem LLC | AJ10894-20mg |
6-chloro-2-phenyl-1,3-benzothiazole |
7466-32-2 | 95% | 20mg |
$237.00 | 2024-04-19 | |
A2B Chem LLC | AJ10894-10mg |
6-chloro-2-phenyl-1,3-benzothiazole |
7466-32-2 | 95% | 10mg |
$225.00 | 2024-04-19 |
Benzothiazole,6-chloro-2-phenyl- Related Literature
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
Additional information on Benzothiazole,6-chloro-2-phenyl-
6-Chloro-2-Phenylbenzothiazole (CAS No. 7466-32-2): A Comprehensive Overview
6-Chloro-2-phenylbenzothiazole (CAS No. 7466-32-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable component in various applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 6-chloro-2-phenylbenzothiazole.
Chemical Structure and Properties
6-Chloro-2-phenylbenzothiazole is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused with a thiazole ring. The presence of a chlorine atom at the 6-position and a phenyl group at the 2-position imparts distinct chemical and physical properties to the molecule. The compound has a molecular formula of C13H9ClNS and a molecular weight of approximately 250.73 g/mol.
The chlorine atom in 6-chloro-2-phenylbenzothiazole can participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution. This reactivity makes it an attractive starting material for the synthesis of more complex molecules. Additionally, the phenyl group contributes to the compound's aromatic character, enhancing its stability and solubility in organic solvents.
Synthesis Methods
The synthesis of 6-chloro-2-phenylbenzothiazole can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-aminothiophenol with 4-chlorobenzaldehyde followed by cyclization under acidic conditions. This approach yields high purity 6-chloro-2-phenylbenzothiazole with good yields.
An alternative synthetic route involves the condensation of 2-chlorobenzoyl chloride with thiourea to form 2-chlorobenzothiazole, which is then substituted with phenylboronic acid in the presence of a palladium catalyst. This method provides an efficient and scalable pathway for the production of 6-chloro-2-phenylbenzothiazole.
Biological Activities and Applications
6-Chloro-2-phenylbenzothiazole has been extensively studied for its biological activities, particularly in the context of pharmaceutical research. Recent studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties. These activities are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
In addition to its anti-inflammatory effects, 6-chloro-2-phenylbenzothiazole has demonstrated potential as an anticancer agent. Research has indicated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. These findings suggest that 6-chloro-2-phenylbenzothiazole may have therapeutic applications in cancer treatment.
Molecular Mechanisms
The biological activities of 6-chloro-2-phenylbenzothiazole are underpinned by its interactions with specific cellular targets. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and immune responses. By suppressing NF-κB activation, 6-chloro-2-phenylbenzothiazole can reduce the expression of pro-inflammatory cytokines and chemokines.
Furthermore, studies have revealed that 6-chloro-2-phenylbenzothiazole can scavenge reactive oxygen species (ROS) and prevent oxidative damage to cellular components. This antioxidant activity is crucial for maintaining cellular homeostasis and preventing oxidative stress-related diseases.
Potential Applications in Pharmaceuticals strong> p > < p >The unique properties of6-chloro - 2 - phenylbenzothiazole strong >make it an attractive candidate for drug development . In addition to its anti-inflammatory and anticancer activities , this compound has shown promise in treating neurodegenerative diseases . Research has indicated that6-chloro - 2 - phenylbenzothiazole strong >can protect neurons from oxidative stress and inhibit neuroinflammation , which are key factors in conditions such as Alzheimer's disease and Parkinson's disease . p > < p >Moreover ,< strong >6-chloro - 2 - phenylbenzothiazole strong >has been explored for its potential as an antiviral agent . Studies have demonstrated that it can inhibit viral replication by interfering with viral entry into host cells or by disrupting viral protein synthesis . These findings highlight the broad spectrum of biological activities exhibited by6-chloro - 2 - phenylbenzothiazole strong >and underscore its potential as a multifunctional therapeutic agent . p > < p >< strong >Conclusion strong > p > < p >< strong >6-Chloro - 2 - phenylbenzothiazole strong >(CAS No . 7466 - 32 - 2 ) is a versatile organic compound with a rich array of chemical , physical , and biological properties . Its unique molecular structure endows it with reactivity suitable for various synthetic transformations , making it an important building block in organic synthesis . Furthermore , recent research has unveiled its potent anti-inflammatory , antioxidant , anticancer , neuroprotective , and antiviral activities , positioning it as a promising candidate for drug development across multiple therapeutic areas . As ongoing studies continue to unravel new aspects of6-chloro - 2 - phenylbenzothiazole strong >'s mechanisms of action , its potential applications are likely to expand even further . p > article > response >
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